molecular formula C17H19N3O4S B278232 N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide

カタログ番号 B278232
分子量: 361.4 g/mol
InChIキー: PCZWVDMFZZNGGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

作用機序

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide blocks the activation of downstream signaling pathways that promote cell proliferation and survival. This mechanism of action is similar to other BTK inhibitors such as ibrutinib and acalabrutinib.
Biochemical and physiological effects:
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. In addition, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has demonstrated efficacy in preclinical models of autoimmune diseases by reducing inflammation and tissue damage. N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has also been shown to have a favorable pharmacokinetic profile with good oral bioavailability and a long half-life.

実験室実験の利点と制限

One advantage of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has shown efficacy in preclinical models of cancer and autoimmune diseases, making it a promising candidate for further development. However, one limitation of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide is its relatively low potency compared to other BTK inhibitors such as ibrutinib. This may limit its efficacy in certain types of cancer or autoimmune diseases.

将来の方向性

For N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide include clinical trials in patients with cancer and autoimmune diseases. Additionally, further research is needed to optimize the dosing and administration of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide to maximize its efficacy and minimize potential side effects. Finally, combination therapy with other targeted therapies or immunotherapies may enhance the efficacy of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide in certain types of cancer or autoimmune diseases.

合成法

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide is synthesized through a multi-step process that involves the coupling of 4-(isobutyrylamino)-3-methoxyaniline with carbonothioyl chloride followed by cyclization with furan-2-carboxylic acid. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.

科学的研究の応用

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide inhibits the proliferation and survival of cancer cells by targeting B-cell receptor signaling pathways. In vivo studies have demonstrated that N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide reduces tumor growth and improves survival in mouse models of lymphoma and leukemia. Additionally, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.

特性

製品名

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide

分子式

C17H19N3O4S

分子量

361.4 g/mol

IUPAC名

N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C17H19N3O4S/c1-10(2)15(21)19-12-7-6-11(9-14(12)23-3)18-17(25)20-16(22)13-5-4-8-24-13/h4-10H,1-3H3,(H,19,21)(H2,18,20,22,25)

InChIキー

PCZWVDMFZZNGGH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)OC

正規SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。